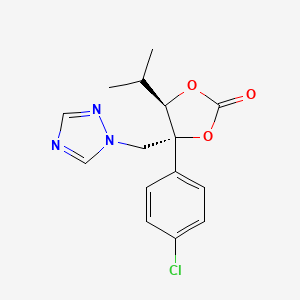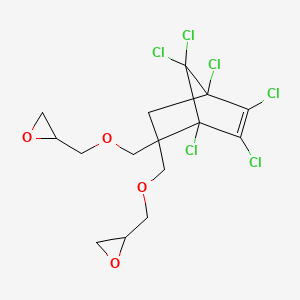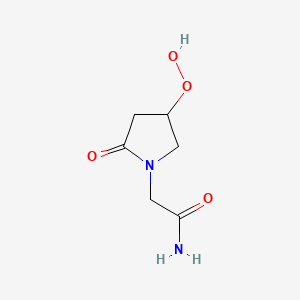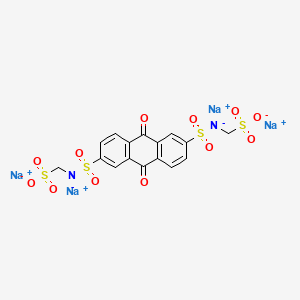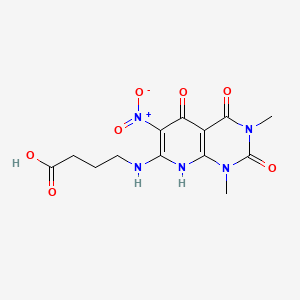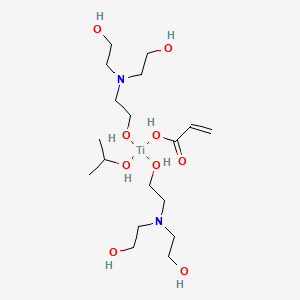
Bis((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)(propan-2-olato)(acrylato-O)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium is a titanium-based coordination compound It is characterized by the presence of multiple ligands, including nitrilotris(ethanolato), propan-2-olato, and acrylato groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium typically involves the reaction of titanium isopropoxide with nitrilotris(ethanol) and acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction scheme can be represented as follows:
Ti(OiPr)4+N(CH2CH2OH)3+CH2CHCOOH→Bis[[2,2’,2”-nitrilotris[ethanolato]](1-)-N,O](propan-2-olato)(acrylato-O)titanium
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the stoichiometry of reactants. The use of high-purity reagents and solvents is essential to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium can undergo various chemical reactions, including:
Oxidation: The titanium center can be oxidized under specific conditions.
Substitution: Ligands can be substituted with other coordinating groups.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of titanium dioxide and other by-products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines and amines.
Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Oxidation: Titanium dioxide and other oxidized species.
Substitution: New coordination compounds with different ligands.
Hydrolysis: Titanium dioxide and organic by-products.
Wissenschaftliche Forschungsanwendungen
Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Materials Science: The compound is employed in the synthesis of advanced materials, such as titanium-based nanomaterials and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, including drug delivery and imaging.
Industry: It is used in the production of high-performance materials and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium involves coordination chemistry principles. The titanium center acts as a Lewis acid, facilitating various chemical reactions. The ligands stabilize the titanium center and influence its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium isopropoxide: A precursor used in the synthesis of titanium-based compounds.
Titanium dioxide: A common titanium compound with applications in catalysis and materials science.
Titanium acetylacetonate: Another titanium coordination compound used in catalysis and material synthesis.
Uniqueness
Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium is unique due to its specific ligand environment, which imparts distinct reactivity and stability. The combination of nitrilotris(ethanolato), propan-2-olato, and acrylato ligands provides a versatile platform for various applications, distinguishing it from other titanium compounds.
Eigenschaften
CAS-Nummer |
84145-34-6 |
|---|---|
Molekularformel |
C18H42N2O9Ti |
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;prop-2-enoic acid;titanium |
InChI |
InChI=1S/2C6H15NO3.C3H4O2.C3H8O.Ti/c2*8-4-1-7(2-5-9)3-6-10;1-2-3(4)5;1-3(2)4;/h2*8-10H,1-6H2;2H,1H2,(H,4,5);3-4H,1-2H3; |
InChI-Schlüssel |
WHWLUQQOADHZAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.C=CC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B12704286.png)
![3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride](/img/structure/B12704289.png)

